molecular formula C11H14ClNO B1485623 trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol CAS No. 2154273-34-2

trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol

Cat. No.: B1485623
CAS No.: 2154273-34-2
M. Wt: 211.69 g/mol
InChI Key: HCWNHESFOLHZHO-GHMZBOCLSA-N
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Description

Trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol. This compound has gained significant attention in the scientific community due to its potential use in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol typically involves the reaction of 3-chloro-2-methylaniline with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol can be compared with other similar compounds, such as:

  • Trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol
  • Trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol
  • This compound

These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and biological activity.

Properties

IUPAC Name

(1R,2R)-2-(3-chloro-2-methylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-8(12)3-2-4-9(7)13-10-5-6-11(10)14/h2-4,10-11,13-14H,5-6H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWNHESFOLHZHO-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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